molecular formula C29H23NO2 B4971838 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B4971838
M. Wt: 417.5 g/mol
InChI Key: PJMNHSPTTFSCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as PPT, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of tetrahydrobenzo[a]phenanthridin-4(1H)-one compounds and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one exerts its effects by binding to specific receptors in the body. It has been shown to bind to estrogen receptors, which are involved in the regulation of various physiological processes. 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been shown to modulate the activity of various enzymes and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2), leading to its anti-inflammatory effects. 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to protect neurons from damage and death, making it a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is also stable and can be stored for long periods without degradation. However, 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. Additionally, 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has not been extensively studied in humans, and its safety profile is not well-established.

Future Directions

There are several future directions for the study of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One potential direction is to investigate its potential as a treatment for estrogen receptor-positive breast cancer. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one and to establish its safety profile in humans.
Conclusion:
In conclusion, 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for lab experiments, but its safety profile is not well-established. Further studies are needed to fully understand the potential of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one as a therapeutic agent.

Synthesis Methods

The synthesis of 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one involves the reaction of 3-phenoxyaniline with 2,3-dihydrobenzo[a]phenanthridin-4(1H)-one in the presence of a suitable catalyst. The reaction is carried out under specific conditions to ensure high yield and purity of the final product.

Scientific Research Applications

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 5-(3-phenoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been investigated for its ability to modulate estrogen receptors, making it a potential treatment for estrogen receptor-positive breast cancer.

properties

IUPAC Name

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23NO2/c31-26-15-7-14-24-27-23-13-5-4-8-19(23)16-17-25(27)30-29(28(24)26)20-9-6-12-22(18-20)32-21-10-2-1-3-11-21/h1-6,8-13,16-18,29-30H,7,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMNHSPTTFSCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)OC6=CC=CC=C6)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-phenoxyphenyl)-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one

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